![molecular formula C10H12O3 B1145639 4-Ethylphenylglyoxal hydrate CAS No. 1171381-90-0](/img/structure/B1145639.png)
4-Ethylphenylglyoxal hydrate
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Overview
Description
4-Ethylphenylglyoxal hydrate is a biochemical used for proteomics research . It has a molecular formula of C10H10O2.H2O and a molecular weight of 180.2 .
Synthesis Analysis
A three-component condensation of cyclic enamino ketones, phenylglyoxal hydrate, and ethyl cyanoacetate in EtOH can produce a number of 4,5,6,7-tetrahydroindole functional derivatives . The corresponding intermediates, 2,3,4,5,6,7-hexahydroindoles, are formed under mild conditions .Molecular Structure Analysis
The molecular structure of 4-Ethylphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Chemical Reactions Analysis
The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylphenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Scientific Research Applications
Proteomics Research
4-Ethylphenylglyoxal hydrate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . It serves as a biochemical reagent that can react with proteins to help identify and analyze their composition and activity within biological systems.
Organic Synthesis
As a precursor in organic synthesis, this compound is involved in the construction of complex organic molecules. It can be used to introduce the ethylphenylglyoxal moiety into larger molecules, aiding in the synthesis of pharmaceuticals and other organic compounds.
Biological Assays
In biological assays, 4-Ethylphenylglyoxal hydrate acts as a reagent that can interact with biological molecules, facilitating the measurement of biological or pharmacological activity. It’s particularly useful in assays where precise molecular interactions are crucial for the outcome.
Hydrogel Fabrication
This compound may be used in the fabrication of hydrogels, which are networks of polymer chains that can retain a large amount of water . These hydrogels have applications in drug delivery systems, tissue engineering scaffolds, and wound dressings due to their biocompatibility and biodegradability.
Drug Delivery Systems
The reactivity of 4-Ethylphenylglyoxal hydrate can be harnessed to create drug delivery systems that release therapeutic agents in a controlled manner . This is particularly important for drugs that require targeted delivery or sustained release over time.
Tissue Engineering
In tissue engineering, this compound could be used to modify the properties of scaffolds that support the growth and development of new tissues . By altering the chemical composition of these scaffolds, researchers can improve cell attachment and proliferation, which is vital for tissue regeneration.
Safety And Hazards
properties
IUPAC Name |
2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCQUPYEYQFJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656971 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylglyoxal hydrate | |
CAS RN |
1171381-90-0 |
Source
|
Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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